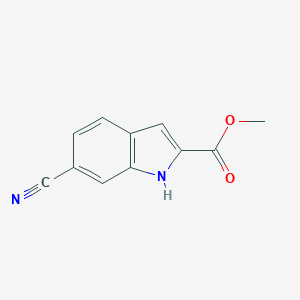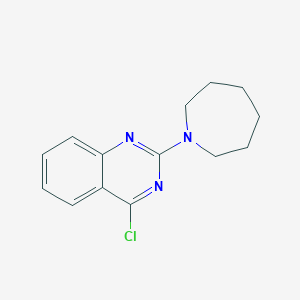
680C91
Übersicht
Beschreibung
680C91 ist eine chemische Verbindung, die für ihre potente und selektive Hemmung des Enzyms Tryptophan-2,3-Dioxygenase bekannt ist. Dieses Enzym spielt eine entscheidende Rolle im Katabolismus von Tryptophan, einer essentiellen Aminosäure.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Substitution von Wasserstoff an Position 3 von 6-Fluorindol mit einer 2-(Pyridin-3-yl)vinylgruppe in der trans-Konfiguration . Die Reaktion erfordert typischerweise spezifische Bedingungen, um die korrekte Konfiguration und eine hohe Ausbeute zu gewährleisten. Detaillierte Synthesewege und Reaktionsbedingungen sind oft proprietär und können je nach Hersteller variieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt im Allgemeinen unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird in der Regel im Großmaßstab synthetisiert und anschließend mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von über 98% zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Fluorindol- und Pyridinylvinylgruppen. Es ist auch an kompetitiven Hemmungsreaktionen mit Tryptophan-2,3-Dioxygenase beteiligt .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol. Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und pH-Werten durchgeführt, um die Stabilität der Verbindung zu gewährleisten .
Hauptsächlich gebildete Produkte
Das Hauptprodukt, das bei den Reaktionen mit this compound gebildet wird, ist Kynurenin, ein Metabolit des Tryptophan-Katabolismus. Dieses Produkt ist in verschiedenen biologischen Stoffwechselwegen von Bedeutung, darunter solche, die mit der Immunantwort und Neurodegeneration zusammenhängen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebs-Immuntherapie: Es wird verwendet, um Tryptophan-2,3-Dioxygenase zu hemmen und so die Immunantwort gegen Tumoren zu modulieren.
Alzheimer-Krankheit: Die Verbindung wird auf ihr Potenzial untersucht, den Tryptophan-Stoffwechsel zu beeinflussen, der mit neurodegenerativen Erkrankungen in Verbindung gebracht wird.
Biologische Forschung: Es wird verwendet, um die Auswirkungen des Tryptophan-Katabolismus auf verschiedene biologische Prozesse zu untersuchen, darunter Zellproliferation und Immunantwort.
Pharmakologische Studien: This compound wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Tryptophan-2,3-Dioxygenase abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung des Enzyms Tryptophan-2,3-Dioxygenase. Diese Hemmung verhindert die Umwandlung von Tryptophan in Kynurenin und beeinflusst so verschiedene biologische Stoffwechselwege. Es wurde gezeigt, dass die Verbindung in bestimmten Krebszelllinien den Zellzyklus arretiert und Apoptose induziert, was ihr Potenzial als Therapeutikum unterstreicht .
Wissenschaftliche Forschungsanwendungen
680C91 has a wide range of applications in scientific research:
Cancer Immunotherapy: It is used to inhibit tryptophan 2,3-dioxygenase, thereby modulating the immune response against tumors.
Alzheimer’s Disease: The compound is studied for its potential to affect tryptophan metabolism, which is linked to neurodegenerative diseases.
Biological Research: It is used to study the effects of tryptophan catabolism on various biological processes, including cell proliferation and immune response.
Pharmacological Studies: This compound is employed in the development of new therapeutic agents targeting tryptophan 2,3-dioxygenase.
Wirkmechanismus
Target of Action
The primary target of 680C91 is tryptophan 2,3-dioxygenase (TDO) . TDO is a key enzyme in the catabolism of tryptophan . It is highly expressed in certain types of cells, such as glioma cells .
Mode of Action
This compound acts as a potent and selective inhibitor of TDO .
Biochemical Pathways
The inhibition of TDO by this compound affects the catabolism of tryptophan . Normally, TDO directs the conversion of tryptophan to kynurenin . Kynurenin has been identified as an endogenous ligand of the arylhydrocarbon receptor (AHR) . Therefore, the inhibition of TDO by this compound can disrupt this pathway and affect the activities of cells that express AHR, such as glioma cells .
Pharmacokinetics
It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of TDO by this compound can lead to significant changes in cell behavior. For instance, it has been shown to impair cell proliferation in a concentration-dependent manner . In the context of cancer immunotherapy, the inhibition of TDO can potentially disrupt the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses .
Biochemische Analyse
Biochemical Properties
The primary biochemical role of 680C91 is as a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO) . TDO is the key enzyme of tryptophan catabolism . This compound has a Ki of 51 nM, indicating a strong affinity for TDO .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of TDO. By inhibiting TDO, this compound can alter the catabolism of tryptophan in cells . This can have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme TDO, inhibiting its activity . This prevents the conversion of tryptophan to kynurenine, a key step in the catabolism of tryptophan .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to persist as long as the compound is present .
Dosage Effects in Animal Models
It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan catabolism, where it acts as an inhibitor of the enzyme TDO . This can affect the levels of tryptophan and kynurenine in the body .
Transport and Distribution
Given its role as a TDO inhibitor, it is likely that it would be transported to sites where TDO is present .
Subcellular Localization
Given its role as a TDO inhibitor, it is likely that it would be localized to sites where TDO is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 680C91 involves the substitution of hydrogen at position 3 of 6-fluoroindole with a 2-(pyridin-3-yl)vinyl group in the trans configuration . The reaction typically requires specific conditions to ensure the correct configuration and high yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is generally carried out under controlled conditions to maintain high purity and consistency. The compound is usually synthesized in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Analyse Chemischer Reaktionen
Types of Reactions
680C91 primarily undergoes substitution reactions due to the presence of the fluoroindole and pyridinylvinyl groups. It is also involved in competitive inhibition reactions with tryptophan 2,3-dioxygenase .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major product formed from the reactions involving this compound is kynurenine, a metabolite of tryptophan catabolism. This product is significant in various biological pathways, including those related to immune response and neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- CTK7A
- HIF-2α-IN-8
- Tiloron dihydrochlorid
- Glucosaminsulfat
- HIF1-IN-3
Einzigartigkeit
680C91 zeichnet sich durch seine hohe Selektivität und Potenz als Tryptophan-2,3-Dioxygenase-Inhibitor aus. Im Gegensatz zu anderen Inhibitoren beeinflusst es weder Indolamin-2,3-Dioxygenase noch Monoaminoxidase, was es zu einem gezielteren Therapeutikum macht .
Eigenschaften
IUPAC Name |
6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDQTBCNYWBMX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226445 | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163239-22-3 | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163239-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163239-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)
![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

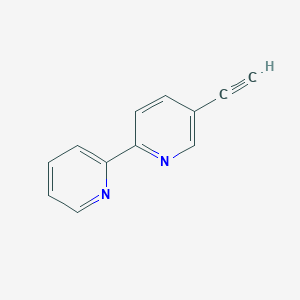
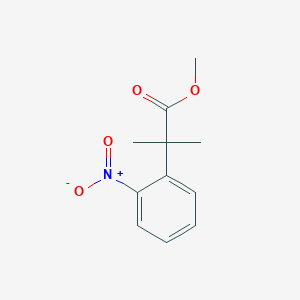
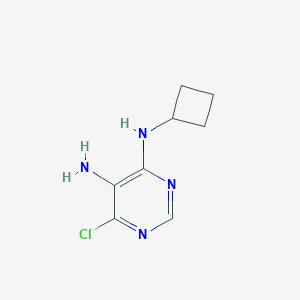
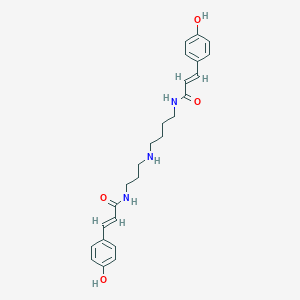
![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
